molecular formula C7H11NO2 B13158896 1-(4,5-Dihydrofuran-2-yl)-2-(methylamino)ethan-1-one

1-(4,5-Dihydrofuran-2-yl)-2-(methylamino)ethan-1-one

Cat. No.: B13158896
M. Wt: 141.17 g/mol
InChI Key: KHYTXXXTGGQMMF-UHFFFAOYSA-N
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Description

1-(4,5-Dihydrofuran-2-yl)-2-(methylamino)ethan-1-one is an organic compound that belongs to the class of ketones. It features a dihydrofuran ring attached to an ethanone backbone with a methylamino group. This compound is of interest in various fields of chemistry and biology due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,5-Dihydrofuran-2-yl)-2-(methylamino)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4,5-dihydrofuran with a suitable methylamino precursor under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity. Safety measures and environmental considerations are also crucial in industrial production.

Chemical Reactions Analysis

Types of Reactions

1-(4,5-Dihydrofuran-2-yl)-2-(methylamino)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(4,5-Dihydrofuran-2-yl)-2-(methylamino)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4,5-Dihydrofuran-2-yl)-2-(methylamino)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4,5-Dihydrofuran-2-yl)-2-aminoethan-1-one
  • 1-(4,5-Dihydrofuran-2-yl)-2-(ethylamino)ethan-1-one
  • 1-(4,5-Dihydrofuran-2-yl)-2-(dimethylamino)ethan-1-one

Comparison

Compared to similar compounds, 1-(4,5-Dihydrofuran-2-yl)-2-(methylamino)ethan-1-one may exhibit unique properties due to the presence of the methylamino group

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

1-(2,3-dihydrofuran-5-yl)-2-(methylamino)ethanone

InChI

InChI=1S/C7H11NO2/c1-8-5-6(9)7-3-2-4-10-7/h3,8H,2,4-5H2,1H3

InChI Key

KHYTXXXTGGQMMF-UHFFFAOYSA-N

Canonical SMILES

CNCC(=O)C1=CCCO1

Origin of Product

United States

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